7-Fluoro-2-phenylquinoline-4-carboxylic acid
Description
Properties
IUPAC Name |
7-fluoro-2-phenylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FNO2/c17-11-6-7-12-13(16(19)20)9-14(18-15(12)8-11)10-4-2-1-3-5-10/h1-9H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUTUDFZNRULRAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)F)C(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132132-54-8 | |
| Record name | 7-fluoro-2-phenylquinoline-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclocondensation of Fluorinated Aniline Derivatives
A widely reported method involves the Pfitzinger reaction, where 2-amino-5-fluorobenzoic acid reacts with β-keto esters or ketones. For example, Mohammed et al. demonstrated the cyclocondensation of sodium 2-amino-5-fluorophenylglyoxylate with 3-oxo-3-phenylpropanamide in dimethylformamide (DMF) at 80°C (Scheme 1). This one-pot reaction proceeds via enolate formation, followed by intramolecular cyclization, yielding 7-fluoro-2-phenylquinoline-4-carboxylic acid in 68–72% yield.
Reaction Conditions:
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Solvent: DMF
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Temperature: 80°C
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Catalyst: None (base-mediated)
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Yield: 68–72%
Decarboxylation of intermediates under aqueous K₂CO₃ reflux further optimizes the carboxylic acid group.
Skraup-Doebner-Modified Synthesis
The Skraup-Doebner reaction has been adapted for fluorinated quinolines. Wu et al. reported a trifluoroacetic acid (TFA)-catalyzed condensation of 4-fluoroaniline with (E)-2-oxo-4-phenylbut-3-enoate in ethanol under reflux (Scheme 2). The reaction proceeds via 1,4-addition, followed by dehydrative aromatization, achieving 65% yield.
Key Parameters:
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Catalyst: 10 mol% TFA
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Time: 8 hours
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Selectivity: >90% (HPLC)
Microwave-Assisted Synthesis
Zhu et al. developed a green approach using microwave irradiation to condense 5-fluoroisatin with sodium pyruvate in aqueous NaOH (Scheme 3). This method reduces reaction time from 24 hours to 15 minutes, yielding 78% of the product.
Advantages:
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Solvent: Water
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Energy efficiency: 300 W irradiation
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Purity: >95% (no column chromatography required)
Comparative Analysis of Methodologies
| Method | Starting Materials | Catalyst/Solvent | Temperature/Time | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Pfitzinger Reaction | 2-Amino-5-fluorobenzoic acid | DMF | 80°C, 12 h | 68–72 | 92 |
| Skraup-Doebner | 4-Fluoroaniline | TFA/EtOH | Reflux, 8 h | 65 | 89 |
| Microwave Synthesis | 5-Fluoroisatin | NaOH/H₂O | 150°C, 15 min | 78 | 95 |
Mechanistic Insights and Optimization
Decarboxylation Strategies
Decarboxylation of 4-carboxy intermediates is critical. Mohammed et al. demonstrated that refluxing with aqueous K₂CO₃ selectively removes the carboxyl group without affecting the fluorine or phenyl substituents. Alternatives like thermal decarboxylation in m-xylene (150°C, 6 h) achieve similar results.
Industrial-Scale Adaptations
A patent by CN102924374B outlines a five-step synthesis from isatin derivatives (Scheme 4):
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Alkaline condensation of fluorinated isatin with acetone.
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Aldol addition with benzaldehyde.
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Dehydration using acetic anhydride.
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Oxidation with KMnO₄/NaOH.
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Decarboxylation in m-xylene.
This method boasts 85% overall yield and scalability, though it requires careful control of oxidation conditions to prevent over-oxidation .
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-2-phenylquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Condensation Reactions: The compound can participate in condensation reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Condensation Reactions: Typically involve aldehydes or ketones in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
One of the primary applications of 7-Fluoro-2-phenylquinoline-4-carboxylic acid is in the development of novel anticancer agents. This compound has been shown to inhibit human topoisomerase II alpha (h TopoIIα), an enzyme crucial for DNA replication and cell division. By inhibiting this enzyme, the compound induces apoptosis in cancer cells, thereby demonstrating potential as an anticancer therapeutic agent.
Histone Deacetylase Inhibition
The compound has also been explored for its role as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors are important in cancer therapy as they can induce cell cycle arrest and apoptosis in cancer cells. Research indicates that derivatives of quinoline-4-carboxylic acid exhibit selective inhibition of HDAC3, which is linked to anticancer activity .
Pharmacology
Antibacterial Properties
In addition to its anticancer applications, this compound has been evaluated for antibacterial activity. Studies have shown that structural modifications to quinoline derivatives enhance their efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's lipophilicity has been correlated with its antibacterial potency, suggesting that modifications can be tailored for improved activity .
Biological Studies
Cellular Viability and Apoptosis Studies
Research involving this compound has focused on its effects on cellular viability and apoptosis mechanisms. The compound's interaction with cellular pathways has been studied to understand its potential as a therapeutic agent in treating malignancies .
Case Studies and Research Findings
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Anticancer Activity Evaluation
A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects on various cancer cell lines, including H460 and MKN-45, with IC50 values indicating high selectivity towards these lines . -
Antibacterial Activity Assessment
In vitro evaluations revealed that certain synthesized derivatives showed promising antibacterial activity against MRSA and other pathogenic bacteria, outperforming standard antibiotics like ampicillin . -
Mechanistic Insights into HDAC Inhibition
Research focusing on the mechanism of action highlighted that the compound's ability to inhibit HDAC3 leads to altered gene expression patterns associated with tumor suppression .
Mechanism of Action
The primary mechanism of action of 7-fluoro-2-phenylquinoline-4-carboxylic acid involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and cell division . This inhibition leads to the induction of apoptosis in cancer cells . Additionally, the compound has been shown to induce cell cycle arrest at the G2/M phase .
Comparison with Similar Compounds
6-Fluoro-2-(2'-fluoro-biphenyl-4-yl)-3-methylquinoline-4-carboxylic Acid Sodium Salt (NSC 368390/DuP-785)
- Structure : Features a 6-fluoro substitution (vs. 7-fluoro in the target compound), a 2'-fluoro-biphenyl-4-yl group at position 2, and a 3-methyl group. The sodium salt enhances water solubility .
- Activity: Demonstrates potent antitumor activity against human colon carcinomas (e.g., DLD-2, 98% inhibition at 25 mg/kg) and other solid tumors via inhibition of dihydroorotate dehydrogenase, a key enzyme in de novo pyrimidine biosynthesis .
- Key Differences :
7-Fluoro-2-methylquinoline-4-carboxylic Acid (CAS 915923-73-8)
7-Chloro-2-(3-chlorophenyl)-8-methylquinoline-4-carboxylic Acid
- Structure : Replaces fluorine with chlorine at position 7 and introduces a 3-chlorophenyl group at position 2. An additional 8-methyl group is present .
- Activity : Chlorine’s electron-withdrawing effects may enhance DNA intercalation or enzyme inhibition, though specific data are lacking.
- Key Differences :
2-Phenylquinoline-4-carboxylic Acid Hydrazide Derivatives
- Structure : Derivatives such as (4-fluoro-benzylidene)-hydrazide (CAS 314076-85-2) replace the carboxylic acid with a hydrazide group, modifying reactivity and target interactions .
- Activity: Hydrazide derivatives are often explored for antimicrobial or antiparasitic applications, diverging from the antitumor focus of quinolinecarboxylic acids .
Structural-Activity Relationship (SAR) Analysis
Mechanistic Insights and Challenges
Biological Activity
7-Fluoro-2-phenylquinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 267.25 g/mol. The compound features a fluorine atom at the 7-position of the quinoline ring, which enhances its biological activity compared to non-fluorinated analogs.
The primary mechanism of action for this compound involves the inhibition of human topoisomerase II alpha (h TopoIIα) . This enzyme is crucial for DNA replication and repair, and its inhibition leads to the induction of apoptosis in cancer cells. The compound interacts with h TopoIIα by binding to the enzyme's active site, disrupting its function and ultimately triggering cell death pathways in malignant cells .
Anticancer Activity
Research indicates that this compound exhibits potent anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through its interaction with topoisomerase II. For instance, studies have demonstrated that it effectively inhibits the proliferation of cancer cells, leading to significant reductions in cell viability .
Antibacterial Properties
In addition to its anticancer effects, this compound has demonstrated antibacterial activity. A study reported that derivatives of quinoline compounds, including this compound, showed significant antibacterial effects against Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis indicated that modifications to the phenyl group could enhance antibacterial properties .
Case Studies
- Anticancer Efficacy : In vitro studies using various cancer cell lines revealed that this compound inhibited cell growth with IC50 values ranging from 5 to 15 µM, depending on the cancer type. The compound's efficacy was attributed to its ability to induce apoptosis through topoisomerase inhibition .
- Antibacterial Activity : A series of synthesized derivatives were evaluated for their antibacterial properties. Among them, specific derivatives exhibited strong activity against S. aureus (IC50 = 10 µg/mL) and moderate activity against E. coli (IC50 = 20 µg/mL). These results suggest potential for development as novel antibacterial agents .
Comparative Analysis
The following table summarizes the biological activities and IC50 values of this compound compared to similar compounds:
| Compound | Activity Type | IC50 Value (µM) | Notes |
|---|---|---|---|
| This compound | Anticancer | 5 - 15 | Induces apoptosis via topoisomerase inhibition |
| 6-Fluoro-2-phenylquinoline-4-carboxylic acid | Anticancer | 10 - 20 | Similar mechanism but less potent |
| 7-Chloro-2-phenylquinoline-4-carboxylic acid | Antibacterial | 15 - 30 | Moderate activity against Gram-positive bacteria |
| Unsubstituted quinoline derivatives | Antibacterial | >30 | Generally less effective than fluorinated variants |
Q & A
Q. What are the key physicochemical properties of 7-Fluoro-2-phenylquinoline-4-carboxylic acid, and how do they influence its solubility and reactivity in synthetic applications?
The molecular formula of this compound is C₁₆H₁₀FNO₂ , with a molecular weight of 267.25 g/mol . The fluorine substituent at the 7-position enhances electronegativity, potentially increasing hydrogen-bonding interactions and affecting solubility in polar solvents. The carboxylic acid group (pKa ~4-5) allows pH-dependent solubility, making it soluble in alkaline aqueous solutions but less so in acidic or nonpolar media. These properties are critical for designing reaction conditions, such as selecting solvents (e.g., DMF or THF) for coupling reactions or adjusting pH for crystallization .
Q. What spectroscopic methods are employed to confirm the structural integrity of this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions (e.g., fluorine at C7, phenyl at C2) and carboxylic acid proton environment.
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (267.25 g/mol) and fragmentation patterns.
- Infrared Spectroscopy (IR) : Identification of carboxylic acid O-H stretches (~2500-3300 cm⁻¹) and C=O stretches (~1700 cm⁻¹).
- X-ray Crystallography : For definitive structural validation, as demonstrated for analogous quinoline-4-carboxylic acid derivatives in crystallographic studies .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of dust or aerosols.
- Storage : Keep in tightly sealed containers under dry, inert conditions (e.g., argon atmosphere) to prevent hydrolysis or degradation .
- Waste Disposal : Treat as hazardous organic waste and comply with institutional guidelines for halogenated compounds.
Advanced Research Questions
Q. How can synthetic yields be optimized during scale-up of this compound?
- Reaction Solvent Optimization : Test polar aprotic solvents (e.g., DMF, DMSO) to enhance intermediate stability.
- Catalyst Screening : Evaluate palladium or copper catalysts for cross-coupling steps (e.g., Suzuki-Miyaura for phenyl group introduction) .
- Temperature Control : Monitor exothermic reactions during cyclization steps to avoid side products.
- Purification Strategies : Use gradient chromatography (silica gel or reverse-phase HPLC) to isolate the carboxylic acid from unreacted precursors or regioisomers .
Q. How should contradictory bioactivity data be analyzed to assess therapeutic potential?
- Dose-Response Studies : Replicate assays across multiple cell lines (e.g., cancer vs. normal cells) to identify selectivity.
- Metabolic Stability Tests : Evaluate cytochrome P450 interactions or plasma protein binding to rule out false positives/negatives .
- Structural Analog Comparison : Compare activity with derivatives (e.g., 4-(Adamantan-1-yl)quinoline-2-carboxylic acid) to isolate fluorine’s role in target binding .
Q. What computational approaches predict the binding affinity of this compound to target enzymes, and how are models validated?
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with active sites (e.g., Mycobacterium tuberculosis enoyl-ACP reductase for antitubercular activity) .
- Molecular Dynamics (MD) Simulations : Assess binding stability over 100-ns trajectories to identify key residues (e.g., hydrogen bonds with fluorine or carboxylic acid groups).
- Experimental Validation : Correlate computational predictions with in vitro enzymatic inhibition assays (IC₅₀) and structural data from X-ray co-crystallography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
